

A Comparative Investigation of Intramolecular Steric Repulsion in Triiodobenzene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the structural and spectroscopic differences arising from steric hindrance in 1,2,3-, 1,2,4-, and **1,3,5-triiodobenzene**.

The substitution pattern of bulky atoms on an aromatic ring can induce significant intramolecular steric repulsion, leading to distortions in molecular geometry and influencing the compound's physical and chemical properties. This guide provides a comparative analysis of three isomers of triiodobenzene—1,2,3-triiodobenzene, 1,2,4-triiodobenzene, and **1,3,5-triiodobenzene**—to investigate the effects of intramolecular steric hindrance. The comparison is based on experimental data from X-ray crystallography and spectroscopy, providing a clear illustration of how the proximity of large iodine atoms impacts molecular structure.

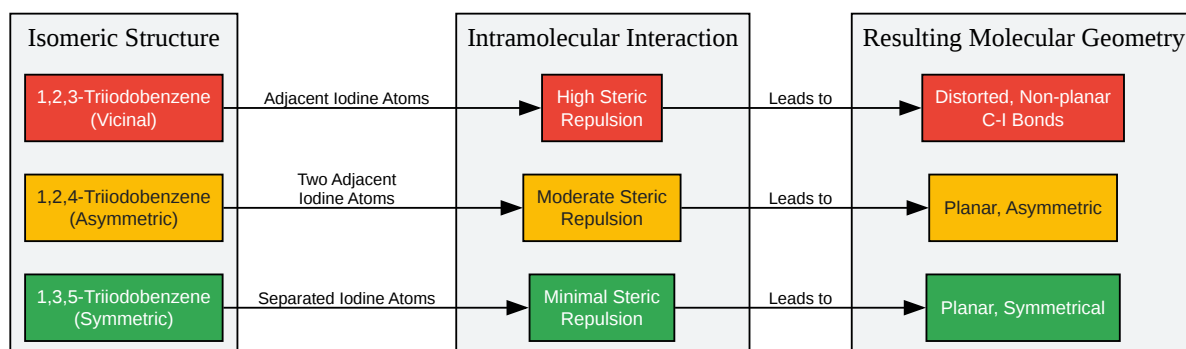
At a Glance: Performance Comparison

The following table summarizes the key structural parameters of the three triiodobenzene isomers, highlighting the impact of steric repulsion on bond lengths and angles. The data is compiled from single-crystal X-ray diffraction studies.

Isomer	Avg. C-I Bond Length (Å)	Avg. C-C-C Angle (°)	Intramolecular I...I Distance (Å)	Evidence of Steric Strain
1,2,3-Triiodobenzene	~2.10	Distorted from 120°	~3.60	Significant out-of-plane distortion of C-I bonds and deformation of the benzene ring. [1]
1,2,4-Triiodobenzene	~2.09	Planar	~3.88 (I1...I2), ~4.34 (I2...I4)	Planar molecule with weak non-bonding I...I interactions.
1,3,5-Triiodobenzene	~2.10	~120°	~6.06	Highly symmetrical and planar, with minimal steric repulsion between iodine atoms.

Understanding Steric Repulsion in Triiodobenzenes

The spatial arrangement of the three large iodine atoms on the benzene ring dictates the degree of intramolecular steric repulsion. This repulsion arises from the overlap of the electron clouds of adjacent, non-bonded iodine atoms, forcing the molecule to adopt a conformation that minimizes this unfavorable interaction.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Investigation of Intramolecular Steric Repulsion in Triiodobenzene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010644#investigation-of-intramolecular-steric-repulsion-in-triiodobenzenes\]](https://www.benchchem.com/product/b010644#investigation-of-intramolecular-steric-repulsion-in-triiodobenzenes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com